molecular formula C18H20FN3O2 B2731244 2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 1214430-65-5

2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2731244
CAS No.: 1214430-65-5
M. Wt: 329.375
InChI Key: HHSCNKNHMJDVEP-UHFFFAOYSA-N
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Description

2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the piperidine derivative, followed by the introduction of the fluorophenyl group and the formation of the dihydropyridazinone ring. Key steps may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Formation of the Dihydropyridazinone Core: This can be accomplished through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, or other nucleophiles/electrophiles can be employed under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

The compound 2-[(1-acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one (CAS Number: 1214430-65-5) is a novel piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, focusing on its effects on various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C18H20FN3O2C_{18}H_{20}FN_3O_2 with a molecular weight of 329.4 g/mol . The structure features a piperidine ring substituted with an acetyl group and a fluorophenyl moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC18H20FN3O2C_{18}H_{20}FN_3O_2
Molecular Weight329.4 g/mol
CAS Number1214430-65-5

Research indicates that this compound may interact with various ion channels and receptors, particularly T-type calcium channels. Compounds in this class are known for their ability to modulate calcium signaling pathways, which are critical in numerous physiological processes.

Pharmacological Effects

  • Calcium Channel Inhibition : Studies have shown that derivatives of piperidine can exhibit inhibitory activity against T-type calcium channels, which are implicated in conditions like hypertension and arrhythmias. For instance, related compounds have demonstrated the ability to lower blood pressure without causing reflex tachycardia, a common side effect of traditional calcium channel blockers .
  • Anticancer Potential : Preliminary evaluations suggest that the compound may also possess anticancer properties. In silico studies predict that it could affect various enzymes and receptors involved in cancer progression .
  • CNS Activity : The presence of the piperidine moiety suggests potential central nervous system (CNS) activity, making it a candidate for further exploration in treating neurological disorders .

In Silico Predictions

A study conducted using computer-aided drug design tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) indicated that this compound could interact with multiple biological targets, suggesting a wide range of potential pharmacological effects including:

  • Antimicrobial activity
  • Antiarrhythmic effects
  • Local anesthetic properties

These predictions highlight the versatility of piperidine derivatives in drug design .

Experimental Studies

Experimental studies involving similar compounds have shown promising results:

  • A derivative exhibiting high selectivity for T-type calcium channels demonstrated significant antihypertensive effects in animal models without adverse cardiovascular effects .
  • Other studies have linked piperidine derivatives to enhanced neuroprotective effects, indicating potential applications in neurodegenerative diseases .

Properties

IUPAC Name

2-[(1-acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-13(23)21-10-8-14(9-11-21)12-22-18(24)7-6-17(20-22)15-2-4-16(19)5-3-15/h2-7,14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSCNKNHMJDVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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